molecular formula C19H12O2 B11849586 3-phenyl-2H-benzo[h]chromen-2-one CAS No. 50493-12-4

3-phenyl-2H-benzo[h]chromen-2-one

Cat. No.: B11849586
CAS No.: 50493-12-4
M. Wt: 272.3 g/mol
InChI Key: LEZQDIXYVCXEKA-UHFFFAOYSA-N
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Description

3-phenyl-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2H-benzo[h]chromen-2-one typically involves the use of ortho-alkynylarylketones as precursors. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired lactone and phenyl ring in a one-pot fashion . Another approach involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2H-benzo[h]chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications.

Biological Activity

3-Phenyl-2H-benzo[h]chromen-2-one, also known as 3-phenylbenzochromone, is a polycyclic compound belonging to the chromene class. Its unique structure, characterized by a fused benzene and chromone moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its anticancer, antimicrobial, and antioxidant properties, along with relevant research findings and case studies.

  • Molecular Formula : C15H10O3
  • Melting Point : 185-187 °C
  • Structure : The compound features a chromone structure that allows for various chemical transformations.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Cell Lines Tested IC50 Values (µM) Mechanism
MCF-7 (Breast Cancer)7.9 ± 2.6Induces apoptosis via caspase activation
HCT-116 (Colon Cancer)4.5 ± 1.9Inhibits cell proliferation
HepG-2 (Liver Cancer)Not specifiedInduces oxidative stress leading to cell death

A study reported that derivatives of this compound showed varying degrees of cytotoxicity against breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116), indicating its potential as a lead compound for cancer treatment .

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various bacterial and fungal strains.

Microorganism Tested Activity Observed
Staphylococcus aureusEffective
Escherichia coliModerate efficacy
Candida albicansSignificant inhibition

The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Assay Type Result
DPPH AssayIC50 = 20 µM
ABTS AssayIC50 = 15 µM

These results suggest that the compound can be utilized in formulations aimed at reducing oxidative stress-related diseases .

The biological activities of this compound are mediated through several mechanisms:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Free Radical Scavenging : The structure allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 cells, revealing that treatment led to a significant decrease in cell viability at concentrations above 5 µM. The study concluded that the compound's ability to induce apoptosis could be harnessed in therapeutic applications against breast cancer .

Case Study 2: Antimicrobial Testing

In another study, derivatives of the compound were tested against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting their potential use as alternative antimicrobial agents.

Properties

CAS No.

50493-12-4

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

3-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C19H12O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-12H

InChI Key

LEZQDIXYVCXEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=O

Origin of Product

United States

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